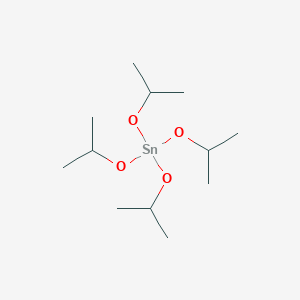

Tin(IV) isopropoxide

Description

Properties

IUPAC Name |

tetra(propan-2-yloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O.Sn/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTFOFUMSKSGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Sn](OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tin Iv Isopropoxide and Its Derivatives

Established Synthetic Routes for Homoleptic Tin(IV) Alkoxides

Homoleptic tin(IV) alkoxides, which contain only one type of alkoxy ligand, are fundamental starting materials. Their synthesis has been approached through several key methods.

Alcoholysis Approaches

Alcoholysis is a widely utilized method for the synthesis of tin(IV) alkoxides. This approach involves the reaction of a tin precursor, such as tin(IV) chloride or another tin(IV) alkoxide, with an alcohol.

One common strategy is the reaction of tin(IV) chloride with an excess of alcohol. However, this reaction often does not lead to the complete substitution of all chloride ligands, resulting in the formation of mixed chloro-alkoxide species. unm.edu To drive the reaction to completion and obtain the pure homoleptic tin(IV) alkoxide, a base like ammonia (B1221849) is often added. unm.edu Yet, this can sometimes lead to contamination of the final product with chloride and nitrogen-containing impurities that are difficult to remove. unm.edu

A more effective alcoholysis method is transalcoholysis (or alcohol exchange), where a pre-existing tin(IV) alkoxide is reacted with a different alcohol. The general reaction is as follows:

Sn(OR)₄ + 4R'OH ⇌ Sn(OR')₄ + 4ROH unm.edu

This reaction is particularly efficient if the incoming alcohol (R'OH) has a lower pKa than the alcohol being displaced (ROH). unm.edu For thermodynamically less favorable exchanges, the reaction can be driven to completion by removing the liberated alcohol, often through azeotropic distillation with a solvent like benzene (B151609). unm.edu For instance, tin(IV) isopropoxide can be synthesized by the alcoholysis of tin tetra-isopropoxide isopropanolate with various alcohols in the presence of benzene.

Another variation of alcoholysis involves the reaction of tin(IV) amides, such as Sn(NMe₂)₄, with an excess of alcohol. unm.edu This method is advantageous because the byproduct, dimethylamine, is volatile and easily removed, leading to a pure product. unm.edu

Reactions with Alkali Metal Alkoxides

The reaction of tin(IV) halides with alkali metal alkoxides is another established route to homoleptic tin(IV) alkoxides. This method involves a salt elimination reaction, where the alkali metal halide precipitates out of the reaction mixture, driving the reaction forward.

A typical reaction involves reacting tin(IV) chloride with a sodium or potassium alkoxide. For example, this compound can be prepared by reacting tin(IV) chloride with sodium isopropoxide. google.com The general equation for this reaction is:

SnCl₄ + 4NaOR → Sn(OR)₄ + 4NaCl

The precipitated sodium chloride is then removed by filtration. This method can produce high yields of the desired tin(IV) alkoxide. For instance, the reaction of a halogenated tin alkoxide intermediate with sodium isopropoxide can yield tin tetra-isopropoxide. google.com

Synthetic Strategies for Heteroleptic and Modified this compound Compounds

The properties of this compound can be tailored for specific applications by introducing other ligands, leading to heteroleptic or modified compounds. These modifications can influence the compound's reactivity, solubility, and thermal stability, making them better precursors for materials synthesis.

Carboxylate Modification and Ligand Exchange Reactions

Carboxylate ligands can be introduced to modify this compound through ligand exchange reactions. The reaction of this compound with carboxylic acids, such as methacrylic, benzoic, or acetic acid, leads to the formation of carboxylate-containing tin(IV) isopropoxides. researchgate.net For example, reacting this compound solvate with these acids can yield dimeric structures like [Sn(μ₂-OiPr)(OiPr)(O₂CR)₂]₂. researchgate.net

These reactions are a form of ligand exchange where isopropoxide groups are replaced by carboxylate groups. The stoichiometry of the reactants can be controlled to achieve the desired degree of substitution. Studies have also been conducted on the reaction of tin(IV) butoxide with 3-pentenoic acid, which results in the formation of tin pentenoate complexes. benthamopen.com

| Reactants | Product | Reference |

| This compound solvate, Methacrylic acid | [Sn(μ₂-OiPr)(OiPr)(O₂C(CH₃)C=CH₂)₂]₂ | researchgate.net |

| This compound solvate, Benzoic acid | [Sn(μ₂-OiPr)(OiPr)(O₂CC₆H₅)₂]₂ | researchgate.net |

| This compound solvate, Acetic acid | [Sn(μ₂-OiPr)(OiPr)(O₂CCH₃)₂]₂ | researchgate.net |

| Tin(IV) butoxide, 3-Pentenoic acid | [Sn(OBu)₃(C₅H₇O₂)]n | benthamopen.com |

Complexation with Chelating Ligands

Chelating ligands, which can form multiple bonds with the tin center, are used to create stable and often monomeric tin(IV) complexes. These ligands can control the coordination environment and reactivity of the tin center.

An example is the reaction of tin(IV) alkoxides with β-diketones like 2,4-pentanedione (acacH). The reaction of tin(IV) ethoxide with acetylacetone (B45752) can yield compounds like Sn(OEt)₂(η²-acac)₂. researchgate.net Another example involves the use of the highly electron-withdrawing dianionic perfluoropinacolate (pinF) ligand to synthesize complexes like [Sn(pinF)₃]²⁻. rsc.orgnsf.gov

The synthesis of heteroleptic tin(IV) N,O-β-heteroarylalkenolates has also been achieved through the reaction of Sn(OtBu)₄ with ligands such as 3,3,3-trifluoro(pyridin-2-yl)propen-2-ol. researchgate.net

Formation of Organo-Heterometallic Alkoxide Systems

This compound can be incorporated into larger, multi-metal frameworks to form organo-heterometallic alkoxide systems. These complex structures are of interest as single-source precursors for mixed-metal oxide materials.

One synthetic strategy involves the reaction of tin(IV) chloride with a pre-formed potassium alkoxometallate, such as KZr₂(OPrⁱ)₉. This reaction, conducted in benzene, can yield novel heteroleptic nonaisopropoxodizirconatotin(IV) complexes of the type [Sn{Zr₂(OPrⁱ)₉}nCl₄₋n]. Subsequent replacement of the remaining chloride ligands with alkoxide groups can afford volatile heterobimetallic derivatives.

Another approach is the metathesis reaction of BuSnCl₃ with potassium alkoxometallates like KSb(OEt)₄ or KAl(OCH₂Buᵗ)₄ to produce heterobimetallic alkoxides of butyltin(IV). ijnrd.org The synthesis of iodo-functionalized heterobimetallic alkoxides of tin(IV) has also been reported through the reaction of SnI₄ with potassium alkoxometallates like KAl(OPrⁱ)₄ and KTi(OPrⁱ)₅. acs.org

Structural Elucidation and Coordination Chemistry of Tin Iv Isopropoxide

Molecular Structures and Oligomerization States in Solution and Solid Phases

The molecular complexity of tin(IV) alkoxides generally decreases as the steric demand of the alkoxide ligand increases. unm.edu This trend is evident when comparing tin(IV) isopropoxide with its analogues; for instance, tin(IV) ethoxide exists as a tetramer, while the sterically hindered tin(IV) tert-butoxide is monomeric. unm.edu

In the absence of coordinating solvents like excess isopropanol (B130326), this compound is believed to exist as a trimer in benzene (B151609) solution, as determined by cryoscopic and ebullioscopic measurements. unm.edu This trimeric state arises from the tin atoms achieving a higher coordination number through the formation of isopropoxide bridges between tin centers. In contrast, the use of bulkier ligands, such as the tertiary butoxide group, prevents such oligomerization, resulting in a monomeric species, Sn(O-t-Bu)4, which features a distorted tetrahedral tin coordination environment in the solid state. colab.wsresearcher.life

The most extensively studied form of this compound is its dimeric adduct, which forms in the presence of a coordinating Lewis base. unm.edu

The presence of Lewis basic solvent molecules can significantly alter the degree of aggregation by competing with the lone pairs of the alkoxide ligands for the Lewis acidic tin centers. unm.edu A prime example is the formation of a 1:1 adduct with its parent alcohol, isopropanol, yielding [Sn(OPri)4·HOPri]2. unm.eduereztech.comscbt.com This species is dinuclear, or dimeric, in both the solid state and in solution. unm.edu

Single-crystal X-ray diffraction studies have definitively established the solid-state structure of this adduct. colab.wsresearcher.lifecdnsciencepub.comresearchgate.net The molecule consists of two tin centers bridged by two isopropoxide ligands, forming an edge-shared, bi-octahedral geometry. colab.wsresearcher.lifecdnsciencepub.comcdnsciencepub.com Dynamic solution behavior studies using variable temperature NMR spectroscopy indicate that at room temperature, the adduct undergoes rapid, reversible dissociation of isopropanol. cdnsciencepub.comcdnsciencepub.com Upon cooling, the equilibrium shifts towards the dimeric adduct with coordinated alcohol. cdnsciencepub.comcdnsciencepub.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.808(3) |

| b (Å) | 14.356(3) |

| c (Å) | 12.380(2) |

| β (°) | 95.27(2) |

| Z (formula units/cell) | 2 |

Source: colab.wsresearcher.lifecdnsciencepub.com

Monomeric, Dimeric, and Trimeric Aggregation Phenomena

Analysis of Coordination Geometries around the Tin(IV) Center

The tin(IV) center in isopropoxide systems can adopt various coordination numbers, primarily driven by the electronic and steric properties of its ligand sphere. While a simple, non-associated monomer would feature a four-coordinate tetrahedral tin, this is rarely observed for less sterically demanding alkoxides like the isopropoxide.

In the dimeric adduct [Sn(OPri)4·HOPri]2, each tin atom is six-coordinate, displaying a distorted octahedral geometry. cdnsciencepub.com This hexacoordination is achieved through bonding to two terminal isopropoxide ligands, two bridging isopropoxide ligands, one terminal isopropoxide ligand on the perpendicular plane, and one coordinated isopropanol molecule. cdnsciencepub.com The octahedral geometry is significantly distorted from ideal parameters, a consequence of both the constraints of the bridged structure and intermolecular interactions. acs.org

Higher coordination numbers are also possible. In carboxylate-containing derivatives such as [Sn(μ2-OPri)(OPri)(O2CR)2]2, the tin atoms are found to be seven-coordinate. researchgate.net This demonstrates the flexibility of the coordination sphere of tin(IV) to accommodate various ligand types. In other modified systems, such as iodo-functionalized heterobimetallic alkoxides, the tin(IV) center also typically exhibits a six-coordinate, approximately octahedral geometry. acs.orgacs.org

| Coordination Number | Geometry | Example Compound | Source |

|---|---|---|---|

| 4 | Distorted Tetrahedral | Sn(O-t-Bu)4 (by analogy) | colab.wsresearcher.life |

| 6 | Distorted Octahedral | [Sn(OPri)4·HOPri]2 | cdnsciencepub.com |

| 6 | Distorted Octahedral | [I2Sn{Al(OPri)4}2] | acs.org |

| 7 | Tetragonal base-trigonal base | [Sn(μ2-OPri)(OPri)(O2CR)2]2 | researchgate.net |

Intra- and Intermolecular Interactions in this compound Systems

The structures of this compound aggregates are stabilized by a combination of intra- and intermolecular forces.

Intramolecular interactions are dominated by the covalent bonds within the Sn-O framework. In the dimeric adduct [Sn(OPri)4·HOPri]2, the molecule is held together by two bridging isopropoxide ligands that link the two tin centers. cdnsciencepub.com The Sn-O bond lengths for bridging alkoxides are typically different from those of terminal alkoxides, reflecting their different bonding environment.

Intermolecular interactions play a crucial role in the solid-state packing and structural stability of these compounds. The most significant intermolecular force in the [Sn(OPri)4·HOPri]2 adduct is hydrogen bonding. colab.wscdnsciencepub.comresearchgate.net The structure exhibits asymmetric hydrogen bonding between the axially coordinated isopropanol molecule on one tin atom and a terminal isopropoxide ligand on an adjacent tin atom. researcher.lifecdnsciencepub.comresearchgate.netcdnsciencepub.com This interaction is a key factor contributing to the distortion of the bi-octahedral structure. colab.wscdnsciencepub.com Further analysis using variable temperature NMR suggests that even in solution at low temperatures, a rapid intramolecular proton transfer occurs between the coordinated alcohol and an axial alkoxide ligand. cdnsciencepub.comcdnsciencepub.com

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing tin(IV) isopropoxide in both solution and the solid state. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, allows for a comprehensive analysis of its structure and behavior. unm.edu In the presence of isopropanol (B130326), this compound forms a dinuclear adduct, [Sn(O-i-Pr)₄·HO-i-Pr]₂, which has been a primary focus of NMR studies. unm.educdnsciencepub.com This adduct features an edge-shared, bi-octahedral structure in the solid state. cdnsciencepub.comnortheastern.edu

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the presence and environment of the isopropoxide ligands. In solution, the spectra are often simplified due to dynamic exchange processes occurring at room temperature. cdnsciencepub.com For the [Sn(O-i-Pr)₄·HO-i-Pr]₂ adduct, the room temperature ¹H and ¹³C NMR spectra in toluene-d₈ typically show single, averaged resonances for the methine and methyl groups of the isopropoxide and isopropanol ligands. This indicates a rapid exchange process on the NMR timescale. cdnsciencepub.comcdnsciencepub.com

The two-bond tin-carbon coupling constant (²J(¹¹⁹Sn-O-¹³C)) has been identified as a valuable parameter for distinguishing between terminal and bridging alkoxide ligands. cdnsciencepub.comnortheastern.edu Studies on related tin(IV) alkoxide compounds have shown that this coupling constant is larger for terminal ligands compared to doubly bridging (μ₂-alkoxide) ligands. cdnsciencepub.comnortheastern.edu

Table 1: Representative ¹H and ¹³C NMR Data for [Sn(O-i-Pr)₄·HO-i-Pr]₂ in Toluene-d₈

| Temperature (°C) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| +40 | ¹H | 4.6 (br s) | Broad singlet | OCHMe₂ |

| +40 | ¹H | 1.4 (br s) | Broad singlet | OCHMe₂ |

| +40 | ¹³C | 67.9 (s) | Singlet | OCHMe₂ |

| +40 | ¹³C | 26.6 (s) | Singlet | OCHMe₂ |

| -100 | ¹H | 4.95 (m), 4.85 (m) | Multiplet | OCHMe₂ (terminal/bridging) |

| -100 | ¹H | 1.50 (d), 1.42 (d) | Doublet | OCHMe₂ (terminal/bridging) |

Data compiled from studies on the dynamic behavior of the isopropanol adduct. cdnsciencepub.comcdnsciencepub.com Note: "br s" denotes a broad singlet, "s" a singlet, "m" a multiplet, "d" a doublet, and "v. br" a very broad signal.

¹¹⁹Sn NMR spectroscopy is particularly informative for probing the coordination number and geometry of the tin center. unm.edu The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination environment. For tin(IV) alkoxides, an increase in the coordination number from four to six typically results in a significant upfield shift of the ¹¹⁹Sn resonance. unm.eduresearchgate.net Hexacoordinated tin(IV) alkoxides generally exhibit ¹¹⁹Sn chemical shifts in the range of -600 to -700 ppm. unm.edu For instance, the dinuclear adduct [Sn(O-i-Pr)₄·HO-i-Pr]₂, which contains six-coordinate tin atoms, falls within this range. unm.edu In contrast, four-coordinate tin(IV) alkoxides, such as the monomeric Sn(O-t-Bu)₄, show resonances further downfield, around -373 ppm. unm.edu

Variable temperature (VT) NMR studies have been instrumental in understanding the dynamic behavior of the [Sn(O-i-Pr)₄·HO-i-Pr]₂ adduct in solution. cdnsciencepub.comresearchgate.net At room temperature, the NMR spectra indicate a rapid process involving the reversible dissociation of isopropanol. cdnsciencepub.comnortheastern.edu

As the temperature is lowered, the equilibrium shifts to favor the species with the coordinated alcohol. cdnsciencepub.comnortheastern.edu The spectra reveal that the molecule undergoes a rapid intramolecular proton transfer between the coordinated isopropanol and the isopropoxide ligands. cdnsciencepub.comnortheastern.edu The free energy of activation (ΔG‡) for this proton transfer has been determined to be less than 11.9 kcal/mol. cdnsciencepub.comnortheastern.edu Upon further cooling to around -100°C, the exchange processes slow sufficiently on the NMR timescale, and the ¹H and ¹³C NMR spectra become consistent with the solid-state structure, showing distinct signals for the different types of isopropoxide ligands (e.g., terminal and bridging). cdnsciencepub.comcdnsciencepub.com

Solid-state NMR, particularly ¹¹⁹Sn Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, provides direct structural information on this compound in its solid form, circumventing the complexities of solution dynamics. This technique is highly sensitive to the local environment of the tin nucleus. unm.edu

¹¹⁹Sn CP-MAS NMR has been used to characterize carboxylate-containing derivatives of this compound, confirming the presence of seven-coordinate tin atoms in the solid state. researchgate.net For tin compounds in general, ¹¹⁹Sn MAS NMR is a powerful tool to distinguish between different coordination numbers and oxidation states (e.g., Sn(II) vs. Sn(IV)) based on the isotropic chemical shift and the chemical shift anisotropy (CSA). nih.gov Sn(IV) species in symmetric environments, such as octahedral, tend to have smaller CSA values compared to less symmetric Sn(II) species. nih.gov The use of cross-polarization from protons (¹H) significantly enhances the ¹¹⁹Sn signal, reducing acquisition times and making the technique more efficient for characterizing tin alkoxides. unm.edu

Variable Temperature NMR Studies and Proton Transfer Dynamics

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for probing the nature of the tin-oxygen bonds.

The IR spectrum of this compound and its adducts is characterized by absorptions corresponding to the isopropoxide ligands. Key vibrational modes include C-H stretching and bending, as well as C-O stretching. The most critical region for understanding the metal-ligand interaction is typically between 400 and 700 cm⁻¹, where metal-oxygen stretching vibrations (ν(Sn-O)) occur. unm.edu

The assignment of the ν(Sn-O) stretching frequency provides direct information about the Sn-O bond. For tin(IV) alkoxides, these bands are generally found in the 500-625 cm⁻¹ region. unm.edu In studies of related tin(IV) alkoxides, such as Sn(O-t-Bu)₄, the ν(Sn-O) stretch was assigned to a band around 605 cm⁻¹. unm.edu This assignment was confirmed through isotopic labeling. unm.edu In the context of the [Sn(O-i-Pr)₄·HO-i-Pr]₂ adduct, the IR spectrum would reflect the presence of both terminal and bridging isopropoxide ligands, which are expected to have slightly different Sn-O stretching frequencies. Additionally, the presence of coordinated isopropanol would be indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| [Sn(O-i-Pr)₄·HO-i-Pr]₂ |

| Tin(IV) tert-butoxide |

| Aluminum isopropoxide |

| Isopropanol |

Analysis of Metal-Oxygen Stretching Frequencies

Infrared (IR) spectroscopy is a important tool for probing the bonding environment within this compound. The vibrational frequencies of the tin-oxygen (Sn-O) bonds are particularly informative. The Sn-O stretching frequencies for metal alkoxide compounds are typically observed in the range of 500–625 cm⁻¹. unm.edu For this compound specifically, the ν(Sn-O) stretches have been assigned to bands at 609 and 583 cm⁻¹ in the solid state, consistent with data from other metal isopropoxide compounds. cdnsciencepub.com In studies of related tin(IV) alkoxide species, the tin-oxygen stretch is generally assigned to a band around 500 cm⁻¹. unm.edu

The modification of this compound, for instance with methacrylic acid, leads to shifts in these characteristic bands. In one such study, the formation of a carboxylate-modified tin alkoxide was confirmed by the appearance of new bands at 1535 and 1416 cm⁻¹, indicating a change in the C–O bond order. researchgate.net

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| [Sn(O-i-Pr)₄·HO-i-Pr]₂ | ν(Sn-O) | 609, 583 | cdnsciencepub.com |

| Alkyl tin(IV) alkoxides | ν(Sn-O) | ~500 | unm.edu |

| Methacrylic acid modified this compound | New carboxylate bands | 1535, 1416 | researchgate.net |

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive method used to investigate the crystalline structure of materials, providing information on atomic arrangement, phase composition, and other structural properties. anton-paar.com

Single-Crystal X-ray Diffraction for Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) offers precise determination of the three-dimensional atomic arrangement within a single crystal. anton-paar.com For this compound, SCXRD has been instrumental in revealing its molecular architecture. In the presence of isopropanol, this compound forms a dinuclear adduct, [Sn(O-i-Pr)₄·HO-i-Pr]₂, which has been characterized by single-crystal X-ray diffraction. unm.educdnsciencepub.com This analysis revealed an edge-shared, bi-octahedral structure. cdnsciencepub.comresearchgate.netresearchgate.net The crystals belong to the monoclinic crystal system with the space group P2₁/n. cdnsciencepub.comresearchgate.netresearchgate.net The detailed crystallographic data provides a foundational understanding of its solid-state structure.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | cdnsciencepub.comresearchgate.netresearchgate.net |

| Space Group | P2₁/n | cdnsciencepub.comresearchgate.netresearchgate.net |

| a (Å) | 11.808(3) | cdnsciencepub.comresearchgate.netresearchgate.net |

| b (Å) | 14.356(3) | cdnsciencepub.comresearchgate.netresearchgate.net |

| c (Å) | 12.380(2) | cdnsciencepub.comresearchgate.netresearchgate.net |

| β (°) | 95.27(2) | cdnsciencepub.comresearchgate.netresearchgate.net |

| Z | 2 | cdnsciencepub.comresearchgate.net |

Powder X-ray Diffraction for Phase Identification and Nanocrystallite Analysis

Powder X-ray diffraction (PXRD) is a rapid and versatile technique used for identifying crystalline phases and analyzing the structure of polycrystalline or powdered samples. iastate.eduncl.ac.uk While single crystals of this compound can be challenging to obtain, PXRD is valuable for characterizing the crystalline nature of its derivatives and the products of its decomposition. For example, tin oxide (SnO₂) nanoparticles synthesized from this compound precursors are routinely analyzed by PXRD to confirm their crystalline phase (e.g., cassiterite) and to estimate the size of the nanocrystallites. unm.edu The technique is also essential for identifying phases in composite materials, such as Sb-doped tin oxides derived from this compound. researchgate.net

Mass Spectrometry for Molecular Species Identification

Mass spectrometry is a powerful analytical technique used to identify the molecular species present in a sample by measuring their mass-to-charge ratio.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules, such as metal alkoxides. It allows for the identification of various species in solution. When this compound is modified with methacrylic acid, ESI-TOF analysis has been used to monitor the reaction in situ. researchgate.net The results of such studies have shown the presence of unreacted, as well as mono- and bis-methacrylic acid substituted tin methoxide (B1231860) compounds in both positive and negative ion modes, indicating a chemical equilibrium in the liquid phase. researchgate.net

| Observed Species | Ion Mode | Reference |

|---|---|---|

| Unreacted tin methoxide | Positive and Negative | researchgate.net |

| Mono-methacrylic acid substituted tin methoxide | Positive and Negative | researchgate.net |

| Bis-methacrylic acid substituted tin methoxide | Positive and Negative | researchgate.net |

Thermal Analysis Methods for Decomposition Pathways

Thermal analysis techniques are crucial for understanding the decomposition behavior of this compound, which is a critical aspect of its application as a precursor for materials synthesis. Thermogravimetric analysis (TGA) is a key method used to study the thermal stability and decomposition pathways of materials. For related novel tin complexes, TGA has shown major mass loss occurring in the temperature range of 175–380 °C. researchgate.net While specific TGA data for pure this compound is not detailed in the provided context, it is known to decompose upon heating. chemsrc.comamericanelements.com The thermal decomposition of related titanium(IV) isopropoxide (TTIP) has been extensively studied, revealing complex reaction pathways that go beyond simple elimination processes. researchgate.netarxiv.org These studies highlight the importance of thermal analysis in understanding the transformation of metal alkoxides into metal oxides.

Thermogravimetric Analysis (TGA) in Precursor Decomposition

Thermogravimetric Analysis (TGA) is an essential technique for investigating the thermal decomposition of this compound. By monitoring the mass of a sample as a function of temperature, TGA reveals the temperatures at which significant decomposition events occur, leading to the formation of tin oxide.

In a typical analysis, a precursor material containing this compound is heated in a controlled atmosphere, often air, at a constant rate. For instance, in the synthesis of SnO₂-UF (urea-formaldehyde) microspheres from a this compound-derived sol, TGA shows a dramatic weight loss of 82.82% as the temperature is increased to 800°C. rsc.org This significant loss is attributed to the decomposition of the organic components, leaving behind the tin oxide. Similarly, TGA has been employed to determine the carbon content in composites, such as SnO₂ nanorods/graphene films, where the weight loss upon heating in air corresponds to the combustion of carbon. rsc.org

The decomposition process for precursors derived from this compound is often multi-staged. For example, a gel formed from this compound and other metal acetates for creating complex oxides is first heated to a lower temperature (e.g., 150°C) to break down organic compounds before a higher temperature calcination (e.g., 300°C and then 800°C) completes the formation of the crystalline oxide. acs.org TGA is instrumental in defining these critical temperature ranges for effective synthesis. acs.orgauburn.edu

Table 1: TGA Data for this compound-Based Precursors

| Precursor System | Temperature Range (°C) | Atmosphere | Key Observation | Reference |

| SnO₂-UF Microspheres | 20-800 | Air | 82.82% weight loss | rsc.org |

| SnO₂ Nanorods/Graphene | up to 800 | Air | Used to calculate carbon content | rsc.org |

| Li₂Ni₀.₅Mn₀.₅SnO₄ | 85 - 800 | Air | Multi-step decomposition | acs.org |

| ZTO Thin Films | --- | --- | Used to analyze decomposition | auburn.edu |

This table is interactive. Click on the headers to sort the data.

Surface Analytical Techniques for Film Characterization

Once thin films are fabricated using this compound as a precursor, their surface properties become critically important for their final application. Surface analytical techniques provide detailed information about the topography and elemental makeup of these films.

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface morphology of thin films derived from this compound. vtt.firesearchgate.net It provides quantitative data on surface features such as grain size and roughness, which are crucial for applications in electronics and catalysis. diva-portal.orgresearchgate.net

For instance, in the fabrication of tin dioxide thin films, AFM has been used to assess the impact of processing conditions, such as UV irradiation, on the surface morphology. acs.org Studies have shown that UV exposure can lead to a slight increase in the root-mean-square (Rms) roughness, for example, from 0.214 nm to 0.263 nm. vtt.fiacs.org This change in surface texture can influence the material's electrical properties. acs.org The thickness of the film also plays a role in the surface morphology, with roughness generally increasing as the film gets thicker. open.ac.uk

AFM is also employed to visualize the structure of nano-islands in epitaxially grown films and to characterize the smoothness of layers, which is vital for creating effective interfaces in devices like solar cells. researchgate.netdiva-portal.org For example, a smooth topography with an RMS roughness of approximately 1.5 nm is desirable for certain charge transport layers to minimize interfacial recombination. diva-portal.org

Table 2: AFM Morphological Data for Tin Oxide Films

| Film Type | Processing Condition | RMS Roughness (nm) | Peak-to-Valley (nm) | Key Finding | Reference |

| Undoped SnO₂ | Unexposed | 0.214 | 1.834 | Baseline morphology | vtt.fiacs.org |

| Undoped SnO₂ | UV-irradiated | 0.263 | 2.353 | Increased roughness with UV | vtt.fiacs.org |

| CuSCN on ITO | --- | ~1.5 | --- | Smooth topography reduces recombination | diva-portal.org |

| SnO₂ Thin Films | Increasing thickness | Increases | --- | Roughness correlates with thickness | open.ac.uk |

This table is interactive. Click on the headers to sort the data.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms within the top few nanometers of a material's surface. vtt.fi For materials derived from this compound, XPS is crucial for confirming the formation of SnO₂ and identifying the oxidation state of tin.

The XPS spectrum of a tin oxide film typically shows distinct peaks for tin (Sn) and oxygen (O). nih.gov The Sn 3d region exhibits a characteristic doublet, Sn 3d₅/₂ and Sn 3d₃/₂, with binding energies that are indicative of the tin oxidation state. For SnO₂, these peaks are generally found around 486.6-487.3 eV for Sn 3d₅/₂ and 495.0-495.7 eV for Sn 3d₃/₂. rsc.orgmdpi.com The energy separation between these two peaks is consistently around 8.4 eV. nih.govmdpi.com The presence of tin in the +4 oxidation state (Sn⁴⁺) is confirmed by these binding energies. rsc.orgmdpi.com

The O 1s spectrum can be deconvoluted to distinguish between oxygen in the SnO₂ lattice (typically around 530.0-530.6 eV) and other oxygen species like adsorbed hydroxyl groups or water on the surface (at higher binding energies, ~531.6-531.7 eV). mdpi.com XPS analysis can also quantify the atomic ratios of elements, such as the O/Sn ratio, providing information on the stoichiometry of the film. mdpi.comaip.org

Table 3: XPS Data for Tin Oxide Films Derived from this compound

| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State | Reference |

| Sn | 3d₅/₂ | 487.3 | Sn⁴⁺ | rsc.org |

| Sn | 3d₃/₂ | 495.7 | Sn⁴⁺ | rsc.org |

| Sn | 3d₅/₂ | 486.6 | Sn⁴⁺ | mdpi.com |

| Sn | 3d₃/₂ | 495.0 | Sn⁴⁺ | mdpi.com |

| Sn | 3d₅/₂ | 486.85 | Sn⁴⁺ | nih.gov |

| Sn | 3d₃/₂ | 495.27 | Sn⁴⁺ | nih.gov |

| O | 1s | ~530.0 - 530.6 | Lattice O²⁻ | mdpi.com |

| O | 1s | ~531.6 - 531.7 | Adsorbed O species | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Reactivity and Reaction Mechanisms

Hydrolysis and Condensation Reactions: Fundamental Mechanisms in Sol-Gel Chemistry

The sol-gel process, a widely utilized method for synthesizing metal oxides, relies heavily on the hydrolysis and condensation of metal alkoxides like tin(IV) isopropoxide. unm.edu These reactions lead to the formation of a three-dimensional metal-oxygen-metal network, which upon further processing, yields a solid material.

Hydrolysis: Sn(O-i-Pr)₄ + nH₂O → Sn(O-i-Pr)₄₋ₙ(OH)ₙ + n(i-PrOH)

Condensation (Alcoxolation): Sn(O-i-Pr)₄₋ₙ(OH)ₙ + Sn(O-i-Pr)₄₋ₘ(OH)ₘ → (O-i-Pr)₄₋ₙ(OH)ₙ₋₁Sn-O-Sn(O-i-Pr)₄₋ₘ(OH)ₘ₋₁ + i-PrOH

Condensation (Oxolation): 2 Sn(O-i-Pr)₄₋ₙ(OH)ₙ → (O-i-Pr)₄₋ₙ(OH)ₙ₋₁Sn-O-Sn(O-i-Pr)₄₋ₙ(OH)ₙ₋₁ + H₂O

Kinetics and Factors Influencing Hydrolysis Rate

The rate of hydrolysis of this compound is typically rapid, making it challenging to isolate and characterize intermediate species. unm.edu Several factors significantly influence the kinetics of this reaction:

Water-to-Alkoxide Ratio (h): The amount of water present is a critical parameter. Higher h values generally lead to faster hydrolysis and more complete replacement of isopropoxide groups.

Catalyst: The hydrolysis can be catalyzed by both acids and bases. Acid catalysts protonate the alkoxide group, making it a better leaving group, while base catalysts deprotonate water, increasing its nucleophilicity. google.com For instance, nitric acid has been used to facilitate the hydrolysis process in the synthesis of titanium dioxide nanoparticles from a similar precursor, titanium isopropoxide. sci-hub.se

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate. Isopropyl alcohol is a common solvent for dissolving this compound. researchgate.net

Temperature: Increasing the temperature generally accelerates the hydrolysis reaction. researchgate.net

Steric Hindrance: The bulky isopropoxide groups can sterically hinder the approach of water molecules, influencing the reaction rate compared to less hindered alkoxides like ethoxide.

The rapid kinetics of both hydrolysis and condensation make it difficult to control the evolution of the material's microstructure. unm.edu

Polycondensation Processes and Gelation Mechanisms

Following hydrolysis, the resulting tin hydroxo-alkoxide species undergo polycondensation to form a network structure. This process involves the formation of Sn-O-Sn bridges through two primary mechanisms:

Alcoxolation: Reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule.

Oxolation: Reaction between two hydroxyl groups, eliminating a water molecule.

The relative rates of hydrolysis and condensation determine the structure of the resulting polymer. If hydrolysis is much faster than condensation, it can lead to the formation of highly cross-linked, particulate structures. Conversely, if condensation is faster, more linear or weakly branched polymers may form.

Gelation is the point at which the growing polymer network extends throughout the reaction medium, resulting in a significant increase in viscosity and the formation of a solid-like gel. The time to gelation is influenced by the same factors that affect hydrolysis and condensation rates.

Role of Modifying Agents and Solvents in Controlling Reaction Pathways

To gain better control over the sol-gel process, modifying agents are often introduced. These agents react with the this compound precursor, altering its reactivity and influencing the subsequent hydrolysis and condensation pathways.

Carboxylic Acids: Carboxylic acids, such as acetic acid and methacrylic acid, can react with this compound to form carboxylate-substituted tin alkoxides. researchgate.net These new precursors exhibit modified hydrolysis and condensation rates. For example, the modification of this compound with methacrylic, benzoic, and acetic acids has been shown to yield dimeric structures. researchgate.netresearchgate.net This modification can reduce the number of available sites for rapid hydrolysis, leading to more controlled growth of the inorganic network. quora.com

β-Diketones: β-Diketones like acetylacetone (B45752) (acacH) are effective chelating agents that can replace one or more isopropoxide groups to form species such as Sn(O-i-Pr)₃(acac) or Sn(O-i-Pr)₂(acac)₂. researchgate.netresearchgate.net The resulting complexes are generally more stable towards hydrolysis than the parent alkoxide. This allows for a more controlled formation of tin oxide materials. For instance, the hydrolysis of [Ti(O-i-Pr)₂(acac)] results in the formation of colloidal sols, whereas the hydrolysis of (acac)₂Ti(O-i-Pr)₂ leads to weakly branched polymers. unm.edu

Alkanolamines: Triethanolamine (B1662121) has been used to control the hydrolysis rate of this compound in the preparation of transparent conducting tin oxide films. researchgate.net

Glycols: Ethylene glycol can be used as an additive to control the polycondensation of tin alkoxides, preventing the rapid precipitation of ultrafine particles that occurs in its absence.

The choice of solvent also plays a crucial role. While alcohols are common, non-coordinating solvents can promote certain reaction pathways. For example, ester elimination reactions, an alternative to hydrolysis for forming metal-oxo clusters, are promoted by non-coordinating solvents. dtic.mil

Trans-Alcoholysis Reactions in Alkoxide Synthesis

Trans-alcoholysis, or alcohol interchange, is a common method for synthesizing different tin(IV) alkoxides from this compound. This equilibrium reaction involves the exchange of alkoxide groups with a different alcohol:

Sn(O-i-Pr)₄ + 4 R'OH ⇌ Sn(OR')₄ + 4 i-PrOH

This reaction is particularly favorable when the incoming alcohol (R'OH) is more acidic than the departing isopropanol (B130326). unm.edu To drive the reaction to completion, especially for thermodynamically unfavorable products, the liberated isopropanol is often removed from the reaction mixture, for instance, by azeotropic distillation. unm.edu This method has been used to prepare a variety of primary, secondary, and tertiary tin(IV) alkoxides.

For example, the reaction of tin(IV) tert-butoxide with an excess of isopropanol leads to the quantitative formation of [Sn(O-i-Pr)₄·HO-i-Pr]₂. researchgate.net

Ligand Substitution Reactions with Organic Reagents

Beyond hydrolysis and trans-alcoholysis, this compound readily undergoes ligand substitution reactions with various organic reagents containing acidic protons, such as carboxylic acids and β-diketones.

Reactions with Carboxylic Acids and Diketones

As mentioned in the context of modifying agents, carboxylic acids and β-diketones react with this compound to replace one or more isopropoxide ligands.

Carboxylic Acids: The reaction of this compound with carboxylic acids (RCOOH) can lead to the formation of various tin(IV) alkoxide carboxylates. For instance, treatment with methacrylic, benzoic, or acetic acid can result in the formation of a dimeric species, [Sn(μ₂-O-iPr)(O-iPr)(O₂CR)₂]₂. researchgate.net The stoichiometry of the reactants influences the final product.

β-Diketones: Tin(IV) alkoxides react with β-diketones like acetylacetone to yield derivatives such as Sn(OR)₃(chel) or Sn(OR)₂(chel)₂. researchgate.net For example, Sn(O-iPr)₃(acac) has been shown to be a dimer in the solid state. researchgate.netresearchgate.net In solution, this complex can disproportionate into Sn(O-iPr)₂(acac)₂ and Sn(O-iPr)₄. researchgate.netresearchgate.net

These ligand substitution reactions are crucial for tuning the properties of the tin precursor, which in turn allows for greater control over the structure and properties of the final materials derived from it.

Table of Research Findings on this compound Reactivity

| Reaction Type | Reactants | Key Findings | Reference(s) |

| Hydrolysis/Condensation | This compound, Water | Forms Sn-O-Sn networks, fundamental to sol-gel synthesis. Rapid kinetics make intermediate isolation difficult. | unm.edu |

| Modified Hydrolysis | This compound, Triethanolamine | Triethanolamine controls the hydrolysis rate for producing transparent conducting tin oxide films. | researchgate.net |

| Trans-alcoholysis | This compound, Other alcohols (R'OH) | Allows for the synthesis of other tin(IV) alkoxides, Sn(OR')₄. Driven by removal of isopropanol. | unm.edu |

| Ligand Substitution | This compound, Methacrylic, benzoic, or acetic acid | Forms dimeric carboxylate-substituted tin alkoxides, [Sn(μ₂-O-iPr)(O-iPr)(O₂CR)₂]₂. | researchgate.netresearchgate.net |

| Ligand Substitution | This compound, Acetylacetone (acacH) | Yields Sn(O-iPr)₃(acac) and Sn(O-iPr)₂(acac)₂. The former is dimeric in the solid state and can disproportionate in solution. | researchgate.netresearchgate.net |

Organometallic Reactions Involving this compound

The organometallic chemistry of this compound extends to its use as a building block for more complex molecular structures, including carboxylate-modified clusters and heterobimetallic alkoxides.

A notable reaction is the modification of this compound solvate with carboxylic acids. Treatment with methacrylic, benzoic, or acetic acid at carboxylate-to-tin ratios between 1.4 and 2 results in the isolation of a dimeric complex, [Sn(μ₂-OPrⁱ)(OPrⁱ)(O₂CR)₂]₂. researchgate.net X-ray diffraction studies on the methacrylate (B99206) derivative revealed a structure containing two seven-coordinate tin atoms linked by bridging isopropoxy ligands, with additional terminal isopropoxy groups and purely chelating carboxylate ligands. researchgate.net

This compound is also a key reactant in the synthesis of heterobimetallic compounds. Through thermal condensation with magnesium acetate (B1210297), a novel heterobimetallic [Mg(II)-Sn(IV)]-μ-oxoisopropoxide with the formula [MgO₂Sn₂(OPrⁱ)₆] can be synthesized. tandfonline.com This parent compound can further react with β-diketones like acetylacetone or benzoylacetone, leading to the substitution of its isopropoxy groups and the formation of various β-diketonate derivatives. tandfonline.com

Furthermore, while not direct reactions of Sn(OPrⁱ)₄, related syntheses highlight the role of the tin-isopropoxide moiety in forming complex organometallic assemblies. For example, reactions of tin(IV) halides (SnX₄) with potassium alkoxometalates like K[Al(OPrⁱ)₄] and K[Ti(OPrⁱ)₅] yield iodo-functionalized heterobimetallic isopropoxides such as [I₂Sn{Al(OPrⁱ)₄}₂] and [I₂Sn{Ti(OPrⁱ)₅}₂]. acs.org Similarly, reacting SnCl₄ with K[Zr₂(OPrⁱ)₉] in different molar ratios produces heteroleptic nonaisopropoxodizirconatotin(IV) complexes. These reactions underscore the utility of isopropoxide ligands in bridging different metal centers and constructing complex, often volatile, molecular precursors for materials science applications.

The table below summarizes key organometallic reactions involving this compound or related isopropoxide systems.

Applications in Advanced Materials Synthesis and Processing

Precursor for Tin Oxide (SnO₂) Materials

Tin(IV) isopropoxide is a widely used precursor for creating various forms of tin(IV) oxide (SnO₂), a versatile n-type semiconductor known for its transparency, conductivity, and gas sensing properties. fishersci.eschemicalbook.comguidechem.com The alkoxide provides a reliable and high-purity source of tin for the synthesis of nanoparticles, thin films, and doped materials.

The synthesis of tin oxide nanoparticles is a primary application of this compound. americanelements.comlookchem.comchemicalbook.com Through processes like sol-gel hydrolysis and condensation, the this compound precursor is converted into SnO₂ nanocrystallites. The size and morphology of these nanoparticles can be controlled by adjusting reaction parameters. Research has demonstrated the successful synthesis of nanocrystalline SnO₂ thin films composed of particles with sizes in the range of 6–8 nm using a sol-gel dip-coating technique with a this compound precursor. instras.com These nanocrystalline materials are foundational for applications in gas sensors and transparent conductive coatings. fishersci.eschemicalbook.comsigmaaldrich.com

This compound is a versatile precursor for depositing SnO₂ thin films using both solution-based and vapor-phase techniques.

Sol-Gel Method : The sol-gel process offers significant advantages, including precise control over film thickness, low processing costs, and the ability to coat large or complex surfaces. instras.com In a typical sol-gel process, a solution of this compound is hydrolyzed to form a 'sol' of tin oxide nanoparticles. This sol can then be applied to a substrate by dip-coating or spin-coating, followed by a thermal annealing step to form a dense, crystalline SnO₂ film. instras.com Studies have reported the fabrication of adherent SnO₂ films with a thickness of 100–150 nm on glass substrates using this method. instras.com The resulting films are dense, with a narrow distribution of nanocrystallite sizes. instras.com

Chemical Vapor Deposition (CVD) : In CVD, volatile precursors are transported in the vapor phase to a heated substrate where they react to form a solid film. While tin(IV) t-butoxide has been evaluated for both atmospheric and low-pressure CVD (LPCVD), other modified tin(IV) alkoxides have also been developed. bath.ac.uk For instance, novel heteroleptic tin(IV) aminoalkoxides have been used as precursors in direct liquid injection CVD (DLI-CVD) to grow undoped SnO₂ thin films at temperatures between 400 and 700 °C. nih.gov These films exhibit high transparency (over 80% in the visible region) and low carbon contamination. nih.gov Similarly, a tin(IV) hexafluoroisopropoxide complex has been employed in low-pressure CVD to deposit fluorine-doped tin oxide films with high transparency and resistivities as low as 2.1 × 10⁻³ Ω·cm. acs.org

Table 1: Properties of SnO₂ Thin Films from Tin(IV) Alkoxide Precursors

| Deposition Method | Precursor | Substrate Temperature (°C) | Film Thickness (nm) | Key Findings |

|---|---|---|---|---|

| Sol-Gel Dip-Coating | This compound | - | 100-150 | Nanocrystallite size of 6-8 nm; dense and adherent film. instras.com |

| DLI-CVD | [Sn(OBuᵗ)₂(dmamp)₂] | 400-700 | - | High transparency (>80%); low carbon contamination. nih.gov |

| LP-CVD | Sn(OCH(CF₃)₂)₄(HNMe₂)₂ | 200-450 | - | Fluorine-doped SnO₂; resistivity as low as 2.1 × 10⁻³ Ω·cm. acs.org |

The electronic properties of SnO₂ can be significantly enhanced by doping. This compound is frequently co-reacted with other metal alkoxides to produce doped tin oxide materials. A prominent example is antimony-doped tin oxide (ATO), a widely used transparent conductive material.

To synthesize ATO, this compound is mixed with antimony(III) isopropoxide in a controlled molar ratio. acs.org The resulting solution can then be used in processes like spin-coating to deposit thin films. acs.orgresearchgate.net These films can be made photo-reactive by modifying the alkoxide precursors with agents like methacrylic acid, allowing for direct UV photopatterning. acs.orgresearchgate.netresearchgate.net This process has been shown to increase the film's conductivity. researchgate.net After patterning, the films are annealed to produce crystalline, conductive Sb-doped SnO₂. acs.org Research has shown that the antimony content at the surface of the films correlates well with the nominal doping levels used in the precursor solution. acs.org

Table 2: Research Findings on Antimony-Doped SnO₂ from Alkoxide Precursors

| Precursors | Deposition Technique | Key Feature | Resulting Property |

|---|---|---|---|

| This compound, Antimony(III) isopropoxide | Spin-coating | Methacrylic acid modification for UV photopatternability | Increased film conductivity after UV irradiation; resistivity of 0.08 Ω·cm for a single layer. acs.orgresearchgate.net |

| This compound, Antimony(III) isopropoxide | Spin-coating | Direct UV photopatterning | Patterned features as small as 3 µm; transparent and conductive films. researchgate.net |

Deposition of SnO₂ Thin Films via Sol-Gel and Chemical Vapor Deposition Routes

Integration into Multicomponent Oxide Systems

The utility of this compound extends beyond pure or doped tin oxide to the fabrication of more complex multicomponent oxide systems. Its role as a precursor for the SnO₂ component is crucial in developing materials like Indium Tin Oxide and Zinc Tin Oxide.

Indium Tin Oxide (ITO) is the most widely used transparent conducting oxide, essential for applications like flat-panel displays and touch screens. indium.com ITO is a solid solution of indium(III) oxide (In₂O₃) and tin(IV) oxide (SnO₂), typically in a 90:10 weight ratio. indium.com this compound is an important precursor for introducing the SnO₂ component into ITO films, particularly via solution-based methods. lookchem.comfishersci.eschemicalbook.comsigmaaldrich.com In a typical sol-gel synthesis of ITO, this compound is mixed with an indium precursor (like indium acetate (B1210297) or indium isopropoxide) in a suitable solvent. The controlled hydrolysis and condensation of this precursor mixture, followed by thermal treatment, yields a transparent and highly conductive ITO thin film.

Zinc Tin Oxide (ZTO) is an emerging transparent conducting material that is abundant, non-toxic, and suitable for applications in transparent thin-film transistors (TTFTs). sciengineeredmaterials.comoregonstate.edu Solution-based processing is a cost-effective route for ZTO film fabrication, and this compound has been investigated as a tin precursor for this purpose. researchgate.netresearchgate.net

In one study, ZTO thin films were prepared using zinc acetate and various tin precursors, including this compound, through a sol-gel process. researchgate.net The choice of tin precursor was found to significantly impact the properties of the resulting ZTO films and the performance of transistors fabricated from them. researchgate.net ZTO is typically an amorphous oxide, which can still exhibit high electron mobility, making it a promising material for next-generation transparent electronics. oregonstate.edu

Zinc Tin Oxide (ZTO) Films for Transparent Electronics

Role in Polymerization Processes

Tin alkoxides, including this compound, are recognized for their role as initiators and catalysts in the ring-opening polymerization (ROP) of cyclic esters and epoxides. rsc.org The polymerization typically proceeds through a coordination-insertion mechanism. nih.gov This mechanism involves the coordination of the monomer to the tin metal center, followed by the nucleophilic attack of an alkoxide group on the monomer, leading to the opening of the ring and insertion of the monomer into the tin-alkoxide bond. This process propagates the polymer chain.

As an Initiator or Catalyst for Polymer Synthesis (e.g., Polylactides, Styrene (B11656) Oxide)

The synthesis of polylactide (PLA), a biodegradable and biocompatible polyester, is a significant area where tin-based catalysts are employed. While the industrial standard is often Tin(II) octoate, various tin alkoxides have been investigated for the ring-opening polymerization of lactide, the cyclic dimer of lactic acid. rsc.orgsci-hub.senih.gov

Tin(IV) alkoxides are studied as initiators for lactide polymerization. researchgate.net In a process using a tin alkoxide like this compound, the isopropoxide groups can initiate the growth of polymer chains. rsc.org Theoretical studies on Tin(IV) alkoxide initiator design for poly(D-lactide) synthesis further support their role in this process. researchgate.net The coordination-insertion mechanism allows for the production of high molecular weight PLA under relatively mild conditions. nih.gov The choice of catalyst and initiator system is critical as it influences the polymerization rate, polymer molecular weight, and microstructure. sci-hub.se

This compound and its derivatives are effective catalysts for the polymerization of epoxides like styrene oxide (SO). Research has demonstrated that modifying this compound with carboxylic acids can yield effective catalysts for SO polymerization. researchgate.net In related work, catalysts prepared from tin tert-butoxide (a closely related Tin(IV) alkoxide) were shown to be effective in polymerizing styrene oxide. researchgate.net

These polymerizations, carried out with catalysts such as Tin(IV) perfluorooctanoate and Tin(IV) methacrylate (B99206), have successfully produced polystyrene oxide (PSO) with high molecular weights (approaching 138,000 Da) and high conversion rates (up to 96%). researchgate.netresearchgate.net The reaction conditions, including temperature and duration, can be adjusted to control the polymerization outcome.

Table 2: Polymerization of Styrene Oxide (SO) using Tin(IV)-Based Catalysts This table summarizes findings from polymerization experiments using catalysts derived from tin(IV) alkoxides.

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Polymer Molecular Weight (Mn, Da) |

| Tin(IV) perfluorooctanoate | 60 | 24 | 96 | 137,900 |

| Tin(IV) methacrylate | 80 | 72 | 81 | 11,500 |

Data sourced from research on the synthesis of polystyrene oxide using tin catalysts. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Bonding

Quantum chemical methods are employed to calculate the electronic structure and energy of molecules, providing fundamental information about their stability, geometry, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for systems like tin(IV) isopropoxide. arxiv.org The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum total energy on the potential energy surface. faccts.decrystalsolutions.eu This is typically achieved using algorithms like the quasi-Newton method, which iteratively adjusts atomic coordinates to minimize the forces acting on them. crystalsolutions.eu For metal-organic compounds, it is often crucial to include dispersion corrections (e.g., Grimme's D4) to accurately model weak intermolecular interactions. faccts.de

DFT calculations predict that the monomeric form of this compound, Sn(O-i-Pr)₄, adopts a distorted tetrahedral coordination geometry around the central tin atom. This structure is analogous to that determined for the sterically hindered tin(IV) tert-butoxide, Sn(O-t-Bu)₄, which has been confirmed by single-crystal X-ray diffraction to be a monomer with a distorted tetrahedral tin environment. researchgate.net In solution and the solid state, however, this compound is known to exist as a dimer, [Sn(O-i-Pr)₄·HO-i-Pr]₂, featuring two edge-sharing octahedra. researchgate.net DFT calculations can model both the monomeric and dimeric forms to determine their relative stabilities and detailed structural parameters.

Interactive Table 7.1.1: Representative Geometric Parameters of Monomeric this compound from DFT Calculations

| Parameter | Description | Calculated Value |

| Bond Length (Sn-O) | The distance between the tin and oxygen atoms. | ~2.00 - 2.05 Å |

| Bond Length (O-C) | The distance between the oxygen and carbon atoms. | ~1.43 - 1.45 Å |

| Bond Angle (O-Sn-O) | The angle between two oxygen atoms and the tin atom. | ~105° - 115° |

| Bond Angle (Sn-O-C) | The angle between the tin, oxygen, and carbon atoms. | ~120° - 125° |

| Dihedral Angle (Sn-O-C-H) | The torsion angle defining the ligand orientation. | Varies |

Note: These values are illustrative and based on typical DFT results for similar metal alkoxides. Actual values depend on the specific functional and basis set used in the calculation.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.comresearchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the oxygen atoms of the isopropoxide ligands, reflecting the electron-donating nature of these groups. rsc.org Conversely, the LUMO is predominantly centered on the tin(IV) atom, which acts as the electrophilic center. rsc.org This distribution facilitates reactions such as hydrolysis, where a nucleophile (water) attacks the electron-deficient tin center. The magnitude of the HOMO-LUMO gap provides insight into the energy required for such electronic transitions. researchgate.net

Interactive Table 7.1.2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Description | Representative Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | ~ 5.0 eV |

Note: These values are representative and can vary based on the computational method and level of theory.

Density Functional Theory (DFT) for Geometry Optimization

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation barriers. This provides a dynamic picture of chemical transformations involving this compound.

The hydrolysis and condensation of metal alkoxides are the fundamental reactions in sol-gel chemistry. Computational studies, often using DFT, can elucidate the step-by-step mechanisms of these processes for this compound. The hydrolysis reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic tin center. stanford.edu This forms a five-coordinate intermediate, followed by the transfer of a proton to an isopropoxide ligand, which is then eliminated as isopropanol (B130326). cambridge.org

This process can occur sequentially, replacing the four isopropoxide ligands with hydroxyl groups to form Sn(OH)₄. The subsequent condensation reactions involve the formation of tin-oxo-tin (Sn-O-Sn) bridges through either a water-producing or an alcohol-producing pathway between two tin-containing species. cambridge.org Computational modeling helps to determine the activation energies for each step, identifying the rate-limiting step and the most favorable reaction pathway under different conditions. stanford.edu For instance, studies on modified tin(IV) alkoxides have shown how specifically designed ligands can be used to control these sequential hydrolysis reactions. cambridge.org

Ligand exchange is a common process for metal alkoxides in solution and is crucial in many catalytic applications. nih.gov Computational studies can model the dynamics of these exchange reactions, which can occur through associative, dissociative, or interchange mechanisms. For this compound, a likely pathway involves the association of an incoming ligand (e.g., an alcohol) to the tin center, forming a higher-coordinate transition state, followed by the dissociation of one of the original isopropoxide ligands. acs.org

The thermodynamics and kinetics of these processes can be calculated, providing insights into their feasibility and rates. For example, variable-temperature NMR studies combined with computational modeling have been used to determine the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) for ligand exchange in related tin(II) alkoxide systems. acs.orgnih.gov A positive entropy of activation often suggests a dissociative pathway, indicating a highly ordered transition state is involved in the rate-determining step. acs.org Dissociation processes, where a ligand detaches from the metal center, are often the initial step in reactions or catalyst deactivation. researchgate.net Modeling these events helps to understand the stability of the this compound complex and its behavior in solution.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Control

The synthesis of tin(IV) isopropoxide and its derivatives is a cornerstone of its application. While established methods like alcoholysis exist, future research is increasingly focused on developing novel synthetic routes that offer greater control over the final product's structure and purity. unm.eduajol.info Traditional methods often involve the reaction of tin(IV) chloride with isopropanol (B130326) in the presence of a base to neutralize the liberated HCl, or the transalcoholysis of other tin alkoxides. unm.edu However, these routes can sometimes lead to impurities or undesired side products.

A significant area of future exploration lies in the development of milder, more efficient catalytic protocols. researchgate.net For instance, the use of tin(IV) amides as precursors, which react with an excess of isopropanol to liberate easily removable dimethylamine, presents a cleaner synthetic pathway. unm.edu Furthermore, the synthesis of mixed alkoxides by stoichiometrically controlled reactions of tin(IV) tert-butoxide with other primary alcohols has been demonstrated and warrants further investigation for creating a wider library of precursors. unm.edu

Future research will likely focus on:

Catalyst-assisted alcoholysis: Exploring new catalysts to facilitate the alcoholysis of tin halides or other precursors under milder conditions, minimizing side reactions.

Amide and other precursor routes: Expanding the use of alternative tin precursors like amides and developing new ones to achieve higher purity and yield.

Flow chemistry synthesis: Implementing continuous flow reactors for the synthesis of this compound to achieve better process control, scalability, and safety.

Exploration of New Derivative Structures for Tailored Reactivity

The true potential of this compound lies in its ability to be chemically modified to create a vast array of derivative structures with tailored reactivity. The isopropoxide ligands can be substituted with various other functional groups, leading to new compounds with unique electronic and steric properties.

One promising avenue is the synthesis of carboxylate-containing tin(IV) isopropoxides. The reaction of this compound with carboxylic acids like methacrylic, benzoic, and acetic acid has been shown to yield dimeric structures with seven-coordinate tin atoms. researchgate.net These derivatives have potential applications as precursors for modified tin-oxo clusters and as catalysts in polymerization reactions. researchgate.net For example, tin(IV) perfluorooctanoate and methacrylate (B99206), prepared from tin tert-butoxide, have been successfully used as catalysts for the polymerization of styrene (B11656) oxide. researchgate.net

Another area of interest is the formation of heterometallic alkoxides. By reacting this compound with other metal alkoxides, novel heterobimetallic and heterotrimetallic structures can be created. acs.orgderpharmachemica.comresearchgate.net These materials can exhibit synergistic catalytic activity or unique properties for materials science applications. For instance, the reaction of Bu2Sn(OPr-i)2 with triethanolamine (B1662121) and subsequent reaction with other metal isopropoxides has yielded heterobimetallic triethanolaminates. researchgate.net

Future research in this area will likely involve:

Systematic ligand substitution: A comprehensive exploration of reactions with a wide range of carboxylic acids, β-diketones, amino acids, and Schiff bases to create a library of tin(IV) derivatives. researchgate.netresearchgate.net

Heterometallic cluster synthesis: Designing and synthesizing novel heterometallic clusters containing tin, with precise control over the stoichiometry and arrangement of the different metal centers. derpharmachemica.com

Insertion reactions: Investigating the insertion of heteroallenes like carbon dioxide and isocyanates into the tin-alkoxide bond to form new classes of compounds such as metal carbamates and alkyl carbonates, which could serve as precursors for materials synthesis. acs.org

Advanced Spectroscopic Characterization of Transient Species

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in catalysis and materials synthesis. Many reactions involving metal alkoxides proceed through transient, highly reactive intermediates that are difficult to detect and characterize. Advanced spectroscopic techniques are essential for probing these fleeting species.

While standard techniques like ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are routinely used to characterize stable tin(IV) alkoxide compounds, their application to in-situ reaction monitoring is an area of active development. unm.eduresearchgate.net ¹¹⁹Sn NMR is particularly powerful as the chemical shift is sensitive to the coordination number of the tin atom, providing valuable structural information in solution. unm.edu Correlations between ¹¹⁹Sn chemical shifts and coordination numbers have been established for various tin compounds, and this can be extended to understand the dynamic processes in solution. unm.edu

Future research will likely employ:

Variable-temperature NMR studies: To investigate the dynamic behavior of this compound derivatives in solution and to study ligand exchange processes. cdnsciencepub.com

In-situ FTIR and Raman spectroscopy: To monitor the changes in vibrational modes during reactions, providing real-time information about the formation and consumption of different species.

Advanced mass spectrometry techniques: Such as electrospray ionization (ESI-MS), to detect and identify transient intermediates in solution.

Two-dimensional NMR techniques: Including EXSY (Exchange Spectroscopy), to study the kinetics and mechanisms of exchange processes in detail. nih.gov

| Spectroscopic Technique | Information Gained | Key Research Findings |

| ¹¹⁹Sn NMR | Coordination environment of the tin atom. | Chemical shifts can distinguish between terminal and bridging alkoxide ligands and different coordination numbers. unm.edu |

| Variable-Temperature NMR | Dynamic processes in solution. | Revealed rapid, reversible dissociation of isopropanol from [Sn(O-i-Pr)₄·HO-i-Pr]₂ at room temperature. cdnsciencepub.com |

| FTIR Spectroscopy | Ligand coordination modes. | Helped identify monodentate and bidentate coordination of carboxylate ligands in derivatives. researchgate.net |

| 2D-EXSY NMR | Kinetics of exchange reactions. | Used to determine the activation energy for the reversible insertion of isocyanates into Sn-O bonds. nih.gov |

Computational Design of this compound-Based Systems for Specific Reactivities

In parallel with experimental work, computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing new this compound-based systems with specific functionalities. researchgate.net DFT calculations can provide valuable insights into reaction mechanisms, predict the structures and energies of reactants, transition states, and products, and help to rationalize experimental observations. researchgate.netgoogle.com

For example, DFT modeling has been used to study the ring-opening polymerization (ROP) of cyclic esters like lactide, initiated by tin(IV) alkoxides. researchgate.net These studies have helped to elucidate the coordination-insertion mechanism and to understand how the nature of the alkoxide ligand influences the catalytic activity. researchgate.net By modeling different initiators, it is possible to computationally screen for catalysts with improved performance before embarking on extensive experimental work.

Future computational research efforts will likely focus on:

Mechanism elucidation: Using DFT to map out the potential energy surfaces for various reactions catalyzed by this compound derivatives, including polymerization and transesterification. numberanalytics.com

Catalyst design: Computationally designing new ligands and derivative structures to tune the electronic and steric properties of the tin center for enhanced catalytic activity and selectivity. google.com

Predicting spectroscopic properties: Calculating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra and the identification of unknown species.

Materials property prediction: Modeling the properties of materials derived from this compound precursors, such as tin oxide thin films, to guide the synthesis of materials with desired electronic and optical properties. open.ac.uk

The synergy between advanced synthesis, detailed characterization, and sophisticated computational modeling will undoubtedly propel the field of this compound chemistry forward, leading to the development of new materials and catalytic processes with significant technological impact.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Tin(IV) isopropoxide?

- Methodological Answer : this compound is typically synthesized via alkoxylation reactions between tin(IV) chloride and isopropyl alcohol under anhydrous conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, Fourier-transform infrared (FTIR) spectroscopy to verify alkoxide bonds, and elemental analysis to assess purity . Thermogravimetric analysis (TGA) is used to study thermal stability, while X-ray diffraction (XRD) may confirm crystallinity in solid-state applications .

Q. How does this compound behave in sol-gel processes, and what factors influence its reactivity?

- Methodological Answer : In sol-gel synthesis, this compound acts as a precursor, hydrolyzing to form tin oxide networks. Reactivity is influenced by:

- Solvent polarity : Non-polar solvents slow hydrolysis, enabling controlled gelation.

- pH : Acidic conditions (e.g., HCl or acetic acid) stabilize the solution and prevent premature precipitation .

- Water-to-precursor ratio : Higher ratios accelerate condensation but may lead to particle agglomeration.

Experimental optimization involves iterative adjustments to these parameters, monitored via dynamic light scattering (DLS) or rheological measurements .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its moisture sensitivity and potential toxicity:

- Use inert atmospheres (e.g., nitrogen/argon gloveboxes) to prevent hydrolysis.

- Employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers with desiccants; avoid contact with water or humid environments.

- Spill management requires neutralization with dry sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in esterification reactions?

- Methodological Answer : Discrepancies often arise from differences in:

- Reaction conditions : Temperature, solvent polarity, and substrate ratios (e.g., alcohol-to-acid ratio).

- Purity of precursors : Trace metals or moisture in this compound may alter catalytic pathways .

To address contradictions, replicate experiments under standardized conditions, using high-purity reagents (≥99%) and controlled moisture levels. Cross-validate results with kinetic studies (e.g., Arrhenius plots) and surface analysis techniques like X-ray photoelectron spectroscopy (XPS) to identify active sites .

Q. What advanced experimental designs are recommended for studying this compound in nanomaterial synthesis?

- Methodological Answer : For nanomaterials (e.g., SnO₂ nanoparticles or thin films):

- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables like precursor concentration, annealing temperature, and doping agents.

- In-situ characterization : Employ synchrotron-based techniques (e.g., grazing-incidence XRD) to monitor crystallization dynamics in real time .

- Comparative studies : Compare sol-gel-derived materials with those synthesized via chemical vapor deposition (CVD) to assess morphology-dependent properties .

Q. How can computational modeling complement experimental studies of this compound’s coordination chemistry?

- Methodological Answer : Density functional theory (DFT) simulations can predict:

- Coordination geometry : Stability of octahedral vs. tetrahedral configurations in solution.

- Reaction pathways : Energy barriers for hydrolysis and condensation steps .

Validate models with experimental data from extended X-ray absorption fine structure (EXAFS) spectroscopy and Raman spectroscopy. Publish computational parameters (e.g., basis sets, convergence criteria) to ensure reproducibility .

Data Reporting and Reproducibility

Q. What metadata should accompany experimental data on this compound to ensure reproducibility?

- Methodological Answer : Include:

- Synthetic details : Precursor sources, purity levels, and reaction times.

- Environmental conditions : Humidity, temperature, and atmospheric composition.

- Instrumentation : Make/model of spectrometers, calibration protocols, and software versions.

- Raw data : Provide unprocessed spectra, chromatograms, and microscopy images in supplementary files, formatted as .csv or .tiff .

Q. How should researchers address batch-to-batch variability in this compound for long-term studies?

- Methodological Answer :

- Quality control : Implement batch testing via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants.

- Standardized protocols : Use identical synthesis and storage conditions across batches.

- Documentation : Maintain a log of batch numbers, synthesis dates, and characterization results in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.